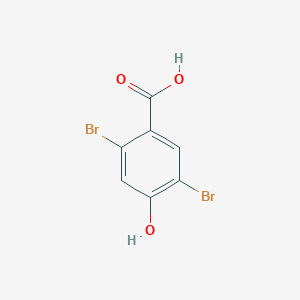

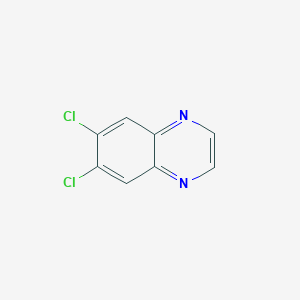

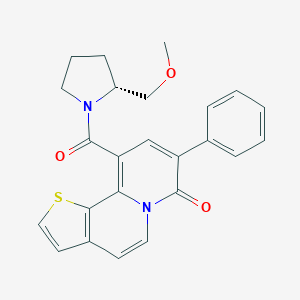

![molecular formula C8H5Br B021010 7-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 21120-91-2](/img/structure/B21010.png)

7-Bromobicyclo[4.2.0]octa-1,3,5-triene

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bicyclic compounds involves various methods, including bromo-lithium exchange and nucleophilic substitution reactions (Lee, Chen, & Chen, 1998). Another method includes the Wagner-Meerwein rearrangement with accompanying aryl migration (Harmandar & Balci, 1985).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is characterized by specific stereoisomerism and rearrangements, as demonstrated in the synthesis of related compounds (Maas & Regitz, 1978).

Chemical Reactions and Properties

These compounds exhibit unique chemical reactions, such as Diels-Alder reactions, demonstrating endo-exo isomerism (Lee et al., 1997). The bromination process and the resulting products, as well as their structures, have been a subject of detailed study (Balci & Harmandar, 1988).

Physical Properties Analysis

The physical properties of such compounds are often analyzed through spectroscopy and crystallography, offering insights into their structural aspects (Furusaki, 1967).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be influenced by various substitutions and molecular rearrangements, as observed in related bicyclic compounds (Fishbein & Moore, 1989).

Aplicaciones Científicas De Investigación

Tricarbonyl-Iron and Ruthenium Complexes : This compound is a key structural element in tricarbonyl-iron and ruthenium complexes, as found in the study "Chemistry of the metal carbonyls. Part LXXIII. Tricarbonyl-iron and ruthenium complexes of bicyclo[4.2.0]octa-2,4,7-trienes" (Cooke et al., 1976).

Conjugation in the Cyclopropyl-Ethylene System : It exhibits strong conjugation in the cyclopropyl-ethylene system, as discussed in "Tricyclo[2,2,2,02,6]octan und Tricyclo[2,2,2,02,6]oct‐7‐en Konjugation in Cyclopropyl‐äthylenen. Bicyclo[2. 2. 2]octan‐Reihe, 6. Mitteilung" (Grob & Hostynek, 1963).

Antioxidant Properties : Derivatives like 7-isopropenylbicyclo[4.2.0]octa-1,3,5-triene-2,5-diol and its glucoside possess antioxidant properties, as found in "New antioxidant hydroquinone derivatives from the algicolous marine fungus Acremonium sp." (Abdel-Lateff et al., 2002).

Non-aromatic Cyclic Product Formation : Its isomerisation produces non-aromatic cyclic products like 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5, as mentioned in "Non-aromatic products from the base-catalysed isomerisation of octa-1,7-diyne" (Eglinton, Raphael, & Zabkiewicz, 1969).

Structurally Degenerate Cope Rearrangement : The molecule undergoes a rapidly reversible degenerate Cope rearrangement, transforming into benzene and ethylene, as found in "A rapidly reversible degenerate cope rearrangement" (Doering & Roth, 1963).

Propiedades

IUPAC Name |

7-bromobicyclo[4.2.0]octa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNXHFRDABNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340927 | |

| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

CAS RN |

21120-91-2 | |

| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

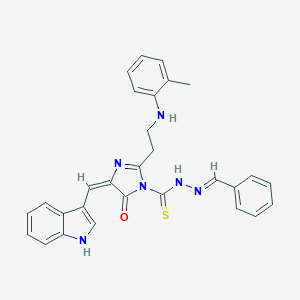

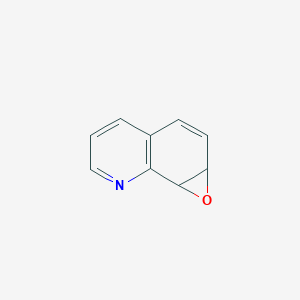

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)